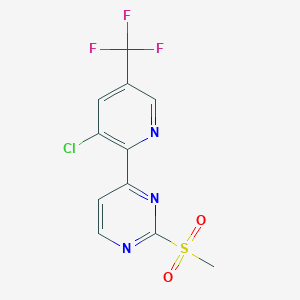

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine

Description

Chemical Structure: The compound 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine (CAS: Not explicitly provided) is a heterocyclic molecule featuring a pyrimidine core substituted with a methanesulfonyl group at position 2 and a 3-chloro-5-trifluoromethyl-pyridin-2-yl moiety at position 2.

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O2S/c1-21(19,20)10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBPHZLIYKIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue. The interaction of the compound with its target results in the attenuation of secondary metabolism in bacteria.

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria. This is because PPTases are involved in a post-translational modification that is crucial for the viability and virulence of bacteria. Therefore, the inhibition of these enzymes can thwart bacterial growth.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. .

Result of Action

The action of this compound results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth. It has been found to possess antibacterial activity, even in the absence of a rapid cytotoxic response in human cells. In fact, it has been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. .

Biochemical Analysis

Biochemical Properties

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase without affecting the human orthologue. This selective inhibition is crucial for its potential use as an antibacterial agent. Additionally, this compound interacts with other biomolecules, such as proteins involved in secondary metabolism, thereby attenuating bacterial growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits the production of metabolites dependent on Sfp-phosphopantetheinyl transferase, leading to reduced bacterial growth and virulence. In human cells, the compound does not induce rapid cytotoxic responses, indicating its potential for selective antibacterial activity without harming human cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it disrupts essential biochemical processes required for cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of carrier proteins. This inhibition disrupts the synthesis of essential metabolites, leading to bacterial growth attenuation. Additionally, the compound’s structure allows it to interact with other biomolecules, further enhancing its inhibitory effects on bacterial metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase for extended periods. Degradation products may form over time, potentially affecting its long-term efficacy. In in vitro and in vivo studies, the compound’s long-term effects on cellular function include sustained inhibition of bacterial growth and reduced virulence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects may be observed, including potential adverse effects on non-target cells. Threshold effects are also noted, where a minimum concentration is required to achieve significant antibacterial activity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as phosphopantetheinyl transferase, affecting the metabolic flux and levels of metabolites dependent on this enzyme. The presence of the trifluoromethyl and methanesulfonyl groups in its structure influences its metabolic stability and interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its biochemical effects.

Biological Activity

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a trifluoromethyl group and a methanesulfonyl moiety, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name, this compound. The molecular formula is , and its structure includes a pyridine ring and a pyrimidine ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClF₃N₃S |

| IUPAC Name | This compound |

| CAS Number | 1311279-25-0 |

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, certain derivatives have shown efficacy against viral RNA polymerases, which are crucial for viral replication. In vitro studies demonstrated that modifications to the pyrimidine scaffold can enhance antiviral potency, suggesting that this compound may also possess similar properties .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties. Studies have shown that trifluoromethyl-substituted pyridines can inhibit bacterial growth by interfering with essential bacterial enzymes or pathways. For example, derivatives of similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .

The mechanism by which this compound exerts its biological effects likely involves interactions with key molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as RNA polymerases or proteases.

- Cellular Pathway Interference : By affecting signaling pathways, the compound could disrupt normal cellular functions, leading to apoptosis in infected or malignant cells.

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral potential of various compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against viral targets, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Antibacterial Activity

Another research article focused on the antibacterial properties of trifluoromethylpyridine derivatives. It was found that these compounds demonstrated significant inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of post-translational modifications in bacterial proteins, which are critical for bacterial viability and virulence.

Case Study: Inhibition of Sfp-PPTase

A notable study published in the Journal of Medicinal Chemistry explored the inhibition of Sfp-phosphopantetheinyl transferase (Sfp-PPTase) by compounds related to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine. The study found that certain analogs exhibited submicromolar inhibition with minimal cytotoxicity to human cells. This selectivity is crucial for developing new antibacterial agents that target bacterial enzymes without affecting human cells .

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profiles of this compound. SAR studies have revealed that modifications to specific functional groups can significantly enhance biological activity.

Key Findings from SAR Studies:

- Pyridine Moiety : The presence and position of substituents on the pyridine ring influence antibacterial potency. Electron-withdrawing groups tend to decrease activity, while electron-donating groups can enhance it .

- Methanesulfonyl Group : This group appears to play a critical role in maintaining solubility and bioavailability, essential for effective drug formulation .

Comparison with Similar Compounds

Molecular Properties :

- Formula : C₁₁H₇ClF₃N₃O₂S

- Molecular Weight : 337.71 g/mol

- Purity : ≥95% (as per commercial listings) .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Commercial Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|

| 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine | C₁₁H₇ClF₃N₃O₂S | 337.71 | ≥95% | 2-methanesulfonyl, 4-(3-chloro-5-CF₃-pyridin-2-yl) |

| 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-CF₃-pyridin-2-yl)-pyrimidine | C₁₇H₁₀Cl₂F₃N₃O₂S | 448.25 | ≥95% | 2-(4-chloro-benzylsulfonyl), 4-(3-chloro-5-CF₃-pyridin-2-yl) |

| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine | C₁₆H₈ClF₄N₃S | 385.77 | >90% | 4-(4-fluorophenylsulfanyl), 2-(3-chloro-5-CF₃-pyridin-2-yl) |

| [4-(3-Chloro-5-CF₃-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid | C₁₂H₈ClF₃N₃O₂S | 358.73 | Not listed | 2-sulfanyl-acetic acid, 4-(3-chloro-5-CF₃-pyridin-2-yl) |

Key Observations:

Substituent Effects on Reactivity and Stability: The methanesulfonyl group in the target compound (vs. benzylsulfonyl or sulfanyl-acetic acid in analogues) likely enhances electrophilicity and solubility in polar solvents, which is critical for agrochemical formulations .

Purity and Commercial Availability :

- The target compound (≥95% purity) is comparable to its benzylsulfonyl analog (≥95%) but superior to the fluorophenylsulfanyl derivative (>90%), suggesting optimized synthesis protocols for sulfonyl-containing pyrimidines .

- The sulfanyl-acetic acid derivative is listed without a purity grade, indicating it may be a niche research chemical .

Structural Trends in Agrochemical Analogues :

- Pyridine-pyrimidine hybrids (e.g., clethodim, fipronil) from suppliers like Zhongshan Chemical and Yifan Biotech often feature trifluoromethyl and chloro groups, which enhance lipid solubility and resistance to metabolic degradation . The target compound aligns with this design strategy.

Preparation Methods

Synthesis of N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Trifluoroacetate (1)

Compound 1 was synthesized through 1,1′-thiocarbonyldiimidazole-assisted coupling of commercially available 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine at 40 °C. A small library of compounds was generated around the 4-methylpyridine region using differentially substituted pyridylamines, 3-toluidine, and other heterocycles utilizing the same procedure.

- t1 (method 1, 7 min) = 4.91 min and t2 (method 2, 3 min) = 3.13 min

- 1H NMR (400 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.22 (d, J = 5.4 Hz, 1H), 7.53–7.42 (m, 2H), 7.33–7.18 (m, 2H), 7.16–7.07 (m, 1H), 7.03 (d, J = 5.4 Hz, 1H), 4.08 (t, J = 5.2 Hz, 4H), 3.40 (dd, J = 6.5, 3.9 Hz, 4H), 2.36 (s, 3H)

- 13C NMR (101 MHz, DMSO-d6) δ 181.16, 158.49, 153.14, 150.95, 130.53, 130.49, 130.22, 126.22, 120.70, 119.17, 118.96, 115.15, 111.29, 111.25, 48.49, 47.41, 21.38

- HRMS (ESI) m/ z (M + H)+calcd for C18H20F3N4S 381.1355, found 381.1341

Synthesis of Analogues 12–17

Analogues 12–17 were synthesized using known protocols reported for similar compounds in the literature as shown in Scheme 2.

- Analogue 12: Phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine afforded the urea analogue.

- Analogue 13: Prepared by stirring analogue 1 with ammonium hydroxide and sodium periodate at 80 °C in a DMF–water solvent mixture.

- Analogues 14 and 15: Prepared by refluxing 1-(3-(trifluoromethyl)phenyl)piperazine and 4-picolin-2-amine with diphenyl N-cyanocarbonimidate (for 14 ) or 2-[bis(methylthio)methylene]malononitrile (for 15 ) in acetonitrile.

- Analogue 16: Prepared utilizing xanthphos-catalyzed amination of the 2-bromo-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,3,4-thiadiazole in the presence of Pd2(dba)3 and cesium carbonate.

- Analogues 17 and 18: The Kindler reaction of 2-acetyl-4-picoline and 2-formyl-4-picoline with 1-(3-(trifluoromethyl)phenyl)piperazine under microwave (MW) conditions furnished analogues 17 and 18 , respectively.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine?

- Methodological Answer : A stepwise approach is advised: (i) Start with halogenation of the pyridine ring at the 3-position using POCl₃ or PCl₅ under reflux conditions to introduce the chlorine substituent. (ii) Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. (iii) Couple the substituted pyridine with a pyrimidine precursor (e.g., 2-methanesulfonyl-pyrimidine) via Suzuki-Miyaura cross-coupling using Pd catalysts and tailored ligands for heteroaromatic systems. (iv) Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Q. How can structural inconsistencies between computational predictions and experimental data (e.g., NMR) be resolved?

- Methodological Answer : (i) Validate computational models (DFT or molecular mechanics) by comparing calculated chemical shifts (e.g., using Gaussian or ACD/Labs) with experimental ¹H/¹³C NMR spectra. (ii) Perform X-ray crystallography to resolve ambiguities in substituent positioning, as demonstrated for analogous methanesulfonyl-pyrimidine derivatives . (iii) Use 2D NMR (COSY, HSQC) to confirm through-space and through-bond correlations, particularly for distinguishing regioisomers.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : (i) Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. (ii) Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis or oxidation byproducts. (iii) Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition assays?

- Methodological Answer : (i) Synthesize analogs with variations in the trifluoromethyl group (e.g., CF₃ → CHF₂) and methanesulfonyl substituent (e.g., SO₂Me → SO₂Ph). (ii) Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization assays or ADP-Glo™ kinase assays. (iii) Correlate inhibitory potency (IC₅₀) with steric/electronic parameters (Hammett constants, logP) to identify critical pharmacophores .

Q. What strategies mitigate discrepancies in biological activity across in vitro and in vivo models?

- Methodological Answer : (i) Assess metabolic stability using liver microsomes (human/rodent) to identify susceptibility to CYP450-mediated degradation. (ii) Optimize pharmacokinetics via prodrug strategies (e.g., esterification of pyrimidine moieties) to enhance bioavailability. (iii) Validate target engagement in vivo using PET tracers or isotopic labeling .

Q. How can computational chemistry predict interactions with biological targets?

- Methodological Answer : (i) Perform molecular docking (AutoDock Vina, Glide) against crystal structures of target proteins (e.g., PDB: 1M17 for kinases). (ii) Use molecular dynamics simulations (AMBER, GROMACS) to assess binding stability and solvent effects. (iii) Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

- Methodological Answer : (i) Expose the compound to H₂O₂ or AIBN to simulate oxidative conditions. (ii) Analyze degradation pathways via LC-HRMS with CID fragmentation to identify sulfone or pyrimidine ring-opening products. (iii) Compare with stability-indicating methods (ICH Q1A guidelines) to establish degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.